2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide
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Overview
Description
This compound features a complex structure, combining triazole, benzothiazole, and acetamide moieties. Let’s break it down:
Triazole Ring: The central core contains a 1,2,4-triazole ring, which is known for its diverse biological activities.
Benzothiazole: The benzothiazole group contributes aromaticity and potential interactions with biological targets.
Acetamide: The acetamide functional group enhances solubility and stability.
Preparation Methods
Synthetic Routes:: The synthesis of this compound typically involves a multistep process
Triazole Formation: Start with the synthesis of the 1H-benzo[d][1,2,3]triazole-1-carbaldehyde. This can be achieved through a variety of methods, including cyclization reactions.
Thioether Formation: Introduce the thioether group by reacting the aldehyde with an appropriate thiol.
Chlorination: Replace one hydrogen on the benzene ring with chlorine.
Acetamide Formation: Finally, amidate the chlorinated compound with acetamide.
Industrial Production:: While no specific industrial-scale production method is widely reported, researchers often optimize the synthetic route for large-scale production.
Chemical Reactions Analysis
Reactions::
Oxidation: The thioether group may undergo oxidation to form a sulfoxide or sulfone.
Substitution: The chlorine atom can participate in substitution reactions.
Reduction: Reduction of the triazole ring or other functional groups may occur.
Thioether Formation: Thiol reagents (e.g., mercaptans) under mild conditions.
Chlorination: Chlorinating agents (e.g., N-chlorosuccinimide) in suitable solvents.
Reduction: Various reducing agents (e.g., hydrogen gas with a catalyst).
Scientific Research Applications
This compound has garnered interest in several fields:
Medicine: Investigated for potential antitumor, antimicrobial, or anti-inflammatory properties.
Chemistry: Used as a ligand in coordination chemistry due to its versatile binding motif.
Materials Science: Incorporated into polymers, dendrimers, and gels.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While no direct analogs exist, we can compare it to related structures:
1H-Benzotriazole: Lacks the thioether and acetamide groups.
Benzothiazole derivatives: Similar aromatic systems but lack the triazole ring.
Properties
CAS No. |
540498-73-5 |
---|---|
Molecular Formula |
C21H20ClN7OS |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
2-[[5-(benzotriazol-1-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C21H20ClN7OS/c1-3-11-28-19(12-29-18-10-5-4-8-17(18)24-27-29)25-26-21(28)31-13-20(30)23-16-9-6-7-15(22)14(16)2/h3-10H,1,11-13H2,2H3,(H,23,30) |
InChI Key |
HGGTZNAFVIWVFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2CC=C)CN3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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